Amaranth (free acid)

Descripción general

Descripción

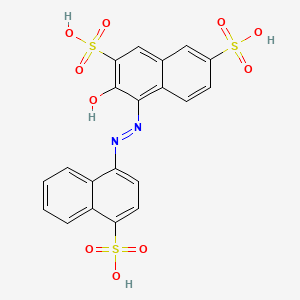

Amaranth (free acid) is a complex organic compound with the molecular formula C20H14N2O10S3 and a molecular weight of 538.53 g/mol . This compound is known for its vibrant color and is commonly used as a dye in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Amaranth (free acid) typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminonaphthalene-1-sulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to form the desired azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the successful formation of the azo bond .

Análisis De Reacciones Químicas

Types of Reactions

Amaranth (free acid) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Reagents such as acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products

Oxidation: Quinonoid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Amaranth (free acid) has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Widely used as a dye in textiles, paper, and leather industries.

Mecanismo De Acción

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

Azo Bond Cleavage: The azo bond can be cleaved under reductive conditions, leading to the formation of amines.

Interaction with Biological Molecules: The compound can interact with proteins and nucleic acids, affecting their function and structure.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Hydroxy-4-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonic acid

- 5-Amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid

Uniqueness

Amaranth (free acid) is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its vibrant color and stability make it particularly valuable in dye applications .

Actividad Biológica

Amaranth, particularly in its free acid form, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activity associated with amaranth, drawing on various research findings and case studies.

Phytochemical Composition

Amaranth species, such as Amaranthus tricolor and Amaranthus hypochondriacus, are rich in bioactive compounds including phenolic acids, flavonoids, and betalains. These compounds contribute significantly to the plant's biological activities.

- Phenolic Compounds : Various studies have identified up to 25 different phenolic compounds in amaranth species, which are responsible for their antioxidant activities. For instance, A. gangeticus exhibits strong radical scavenging activities due to its high phenolic content .

- Betalains : These pigments not only provide color but also exhibit antioxidant properties. Research indicates that the antioxidant activity of amaranth extracts correlates with their betalain content .

Antioxidant Activity

The antioxidant potential of amaranth has been extensively studied using various assays:

- DPPH Scavenging Activity : The ethyl acetate extract of A. tricolor demonstrated an IC50 value of 16.43 ± 1.53 μg/mL, outperforming the positive control (butylated hydroxyanisole) with an IC50 of 19.42 ± 0.91 μg/mL .

- Reactive Oxygen Species (ROS) Inhibition : Amaranth extracts have shown significant efficacy in reducing ROS production in cellular models, indicating their potential role in mitigating oxidative stress .

Anti-inflammatory Properties

Research has highlighted amaranth's ability to modulate inflammatory pathways:

- A study involving rats exposed to ethanol showed that amaranth seed extract could protect liver tissues from oxidative damage, suggesting a role in reducing inflammation and promoting liver health .

Anticancer Potential

Emerging evidence suggests that amaranth may possess anticancer properties:

- Extracts from various amaranth species have been evaluated for their cytotoxic effects on cancer cell lines. For example, certain extracts have shown the ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Nutritional Profile and Amino Acids

Amaranth is recognized for its high nutritional value, particularly its amino acid profile:

- Studies reveal that amaranth grains contain a higher concentration of essential amino acids compared to many cereals. The total indispensable amino acid content ranges from 43% to 49%, which is significantly higher than the WHO reference pattern .

| Nutritional Component | Content (g/100g DM) |

|---|---|

| Protein | 13.9 - 15.5 |

| Total Indispensable Amino Acids | 43% - 49% |

| Lysine | Higher than cereals |

| Methionine | Higher than cereals |

Case Studies and Findings

- Antioxidant Capacity : A study on A. hybridus reported significant antioxidant activity with IC50 values indicating strong free radical scavenging capabilities .

- Nutritional Enhancements : Incorporating amaranth flour into bakery products increased protein and fiber content while enhancing mineral profiles such as calcium and iron .

- Health Benefits in Animal Models : Research on rats demonstrated that amaranth extracts could mitigate liver damage caused by ethanol exposure, highlighting its protective effects against oxidative stress .

Propiedades

Número CAS |

642-59-1 |

|---|---|

Fórmula molecular |

C20H14N2O10S3 |

Peso molecular |

538.5 g/mol |

Nombre IUPAC |

3-hydroxy-4-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C20H14N2O10S3/c23-20-18(35(30,31)32)10-11-9-12(33(24,25)26)5-6-13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4-2-1-3-14(15)16/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32) |

Clave InChI |

IRPXADUBAQAOKL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O |

Key on ui other cas no. |

642-59-1 |

Sinónimos |

Acid Red 27 Amaranth Dye AR27 Compound Azorubin S C.I. Acid Red 27 C.I. Food Red 9 Compound, AR27 FD and C Red No. 2 Red Dye No. 2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.